LogP and Molecular Weight Differentiation
While lacking direct biological activity data, the compound's computed lipophilicity (XLogP3-AA) of 4.3 [1] is quantitatively distinct from close structural analogs. This parameter is a key determinant of passive membrane permeability, solubility, and potential off-target binding. The specific substitution pattern (2-bromo, 2-fluoro) results in a unique combination of molecular weight and lipophilicity compared to other commercially available 3,5-diaryl-1,2,4-oxadiazoles.
| Evidence Dimension | Lipophilicity and Size |
|---|---|
| Target Compound Data | MW: 319.13 g/mol; XLogP3-AA: 4.3 |
| Comparator Or Baseline | Comparator 1 (3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole): MW: 301.1 g/mol, XLogP3-AA: 3.9 (estimated) [2] |
| Quantified Difference | Target compound has a higher molecular weight (+18.03 g/mol) and a higher predicted lipophilicity (Δ ~0.4) compared to Comparator 1. |
| Conditions | Values computed using XLogP3 and PubChem 2.1 algorithms as reported in PubChem (accessed April 2026). |
Why This Matters
Procuring the correct analog is essential for SAR studies where changes in lipophilicity of this magnitude can significantly impact cellular permeability and target binding kinetics [3].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 26985682, 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. https://pubchem.ncbi.nlm.nih.gov/compound/26985682. Accessed April 17, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 3901904, 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. https://pubchem.ncbi.nlm.nih.gov/compound/3901904. Accessed April 17, 2026. View Source
- [3] Zhang HZ, Kasibhatla S, Kuemmerle J, Kemnitzer W, Ollis-Mason K, Qiu L, Crogan-Grundy C, Tseng B, Drewe J, Cai SX. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. J Med Chem. 2005 Aug 11;48(16):5215-23. View Source
